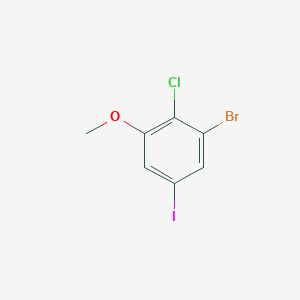

![molecular formula C22H22N2O6S B2488880 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide CAS No. 896317-18-3](/img/structure/B2488880.png)

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of organic compounds involving furyl and phenylsulfonyl groups, alongside methoxybenzyl motifs, play a significant role in medicinal chemistry and materials science. These compounds are often explored for their diverse chemical reactivities, structural uniqueness, and potential applications in various fields such as drug development and organic electronics.

Synthesis Analysis

Synthesis of complex organic compounds like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide typically involves multi-step organic reactions, including N-alkylation, N-arylation, and coupling reactions. For instance, compounds with similar structural features have been synthesized using N-alkylation or N-arylation followed by Stille coupling to introduce specific substituents at desired positions on the core structure (Bakkestuen, Gundersen, & Utenova, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques like X-ray crystallography, NMR, and FTIR. These methods allow for the detailed examination of the molecule's 3D structure, including bond lengths, angles, and overall geometry, providing insights into its conformation and potential intermolecular interactions (Li et al., 2009).

Chemical Reactions and Properties

Compounds featuring furyl, phenylsulfonyl, and methoxybenzyl groups can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and substitutions, driven by the reactivity of their functional groups. These reactions can be exploited to further modify the compound or to synthesize related derivatives with specific properties (Atienza, Roth, & Scheidt, 2011).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, can be assessed through standard laboratory techniques. These properties are influenced by the molecular structure and functional groups present, affecting the compound's behavior in different environments (Shruthi et al., 2019).

Scientific Research Applications

Antimycobacterial Activity

One study highlighted the synthesis and evaluation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which were screened for activity against Mycobacterium tuberculosis. The study found that compounds with specific substituents showed high antimycobacterial activity, low toxicity against mammalian cells, and were active inside macrophages, making them potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis Methods

Another research focused on the Stobbe condensation, particularly the cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid, leading to benzofuran derivatives. This method can be used for synthesizing complex organic molecules, including those with pharmacological applications (Abdel‐Wahhab & El-Assal, 1968).

Material Science and Catalysis

Research into the electrochemical behavior of Fischer carbene complexes with ethylene demonstrated the manipulation of polymer branching density in ethylene polymerization, which is crucial for developing materials with specific physical properties. The introduction of heterocyclic units in the ligand structure was studied for its impact on polymerization activities and properties (Yang, Xiong, & Chen, 2017).

Enzyme Inhibition for Alzheimer's Disease

A study on synthetic multifunctional amides explored their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition. The research synthesized a series of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a pathway for developing new drugs against Alzheimer's disease (Hassan et al., 2018).

properties

IUPAC Name |

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXPXNXCFALYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

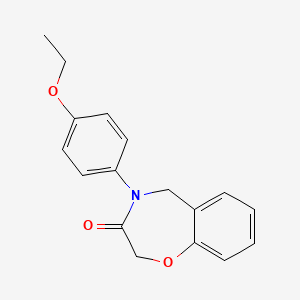

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

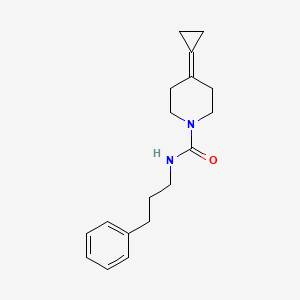

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)